1-(2-chlorophenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
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Overview
Description
1-(2-chlorophenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a pyrazolo[1,5-a]pyrazine core substituted with a 2-methylphenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU.
Substitution Reactions: The 2-chlorophenyl group is introduced to the piperazine ring through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Formation of the Pyrazolo[1,5-a]pyrazine Core: The pyrazolo[1,5-a]pyrazine core is synthesized through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Chemical Reactions Analysis
1-(2-chlorophenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-chlorophenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5/c1-17-6-2-3-7-18(17)20-16-22-23(25-10-11-29(22)26-20)28-14-12-27(13-15-28)21-9-5-4-8-19(21)24/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMJDVCPSLJSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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